Cas no 2680667-12-1 (tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate)

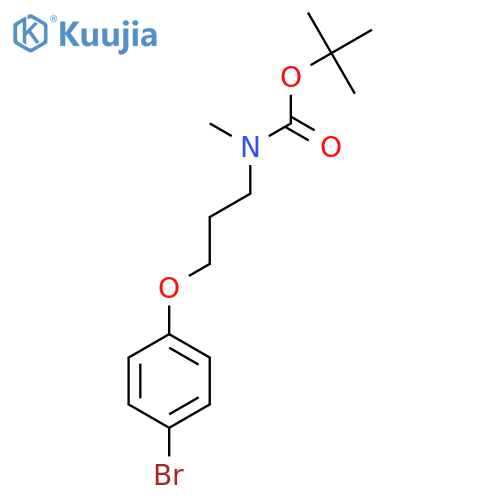

2680667-12-1 structure

商品名:tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate

tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate

- 2680667-12-1

- EN300-28297640

- tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate

-

- インチ: 1S/C15H22BrNO3/c1-15(2,3)20-14(18)17(4)10-5-11-19-13-8-6-12(16)7-9-13/h6-9H,5,10-11H2,1-4H3

- InChIKey: RYLOFPZVJXAXGB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)OCCCN(C)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 343.07831g/mol

- どういたいしつりょう: 343.07831g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 38.8Ų

tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28297640-0.1g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 0.1g |

$591.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-2.5g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 2.5g |

$1315.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-0.5g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 0.5g |

$645.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-10g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 10g |

$2884.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-1g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 1g |

$671.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-0.05g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 0.05g |

$563.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-5g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 5g |

$1945.0 | 2023-09-07 | ||

| Enamine | EN300-28297640-1.0g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 1g |

$671.0 | 2023-05-24 | ||

| Enamine | EN300-28297640-10.0g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 10g |

$2884.0 | 2023-05-24 | ||

| Enamine | EN300-28297640-0.25g |

tert-butyl N-[3-(4-bromophenoxy)propyl]-N-methylcarbamate |

2680667-12-1 | 0.25g |

$617.0 | 2023-09-07 |

tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

2680667-12-1 (tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量